

3-Ethyl-2,5-dimethylpyrazine chemical properties and structure

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Compound of Interest

Compound Name: 3-Ethyl-2,5-dimethylpyrazine

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An In-depth Technical Guide to 3-Ethyl-2,5-dimethylpyrazine

Introduction

3-Ethyl-2,5-dimethylpyrazine is a heterocyclic aromatic organic compound that plays a significant role in the fields of flavor chemistry and fragrance science.^[1] As a member of the pyrazine family, it is renowned for its potent and characteristic aroma, often described as roasted, nutty, and reminiscent of cocoa.^{[2][3]} This compound is a key component of the aroma profile of numerous thermally processed foods, such as roasted coffee, cocoa products, baked goods, and roasted nuts.^[4] Its formation is primarily attributed to the Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars that occurs during heating.^[5] Beyond its natural occurrence, **3-Ethyl-2,5-dimethylpyrazine** is synthesized for use as a flavoring agent in a wide array of food products and as a fragrance ingredient.^{[4][6]} This guide provides a comprehensive overview of its chemical structure, properties, synthesis, analytical characterization, and applications for researchers, scientists, and professionals in drug development.

Section 1: Molecular Structure and Physicochemical Properties

The foundational understanding of **3-Ethyl-2,5-dimethylpyrazine** begins with its molecular architecture. The compound is built upon a pyrazine ring, which is a six-membered aromatic

heterocycle containing two nitrogen atoms at positions 1 and 4.[4] This core structure is substituted with two methyl groups at the 2 and 5 positions, and an ethyl group at the 3 position.

Chemical Structure Diagram

Caption: 2D structure of **3-Ethyl-2,5-dimethylpyrazine**.

Physicochemical Data

The utility and behavior of **3-Ethyl-2,5-dimethylpyrazine** in various applications are dictated by its physical and chemical properties. A summary of these key characteristics is presented below.

Property	Value	Source
Molecular Formula	C ₈ H ₁₂ N ₂	[7]
Molecular Weight	136.19 g/mol	[6]
Appearance	Colorless to pale yellow oil/liquid	[3]
Odor	Roasted, nutty, cocoa-like	[2][3]
Boiling Point	180-181 °C	[2][3]
Density	0.965 g/mL at 25 °C	[2][3]
Flash Point	69.4 °C (157 °F)	[2][8]
Refractive Index	n _{20/D} 1.5015	[2][9]
Solubility	Sparingly soluble in water; soluble in organic solvents like ethanol and ethyl acetate.	[2][3]
CAS Number	13360-65-1	[7]

Section 2: Synthesis and Biosynthesis

Chemical Synthesis

The industrial production of **3-Ethyl-2,5-dimethylpyrazine** is crucial for its application in the food and fragrance industries. One common synthetic route involves the Minisci reaction, an effective method for the alkylation of heteroaromatic compounds.[\[10\]](#)

Exemplary Protocol: Synthesis via Minisci Reaction[\[10\]](#)[\[11\]](#)

- **Rationale:** This protocol leverages the reactivity of 2,5-dimethylpyrazine under acidic and oxidative conditions to introduce an ethyl group. The use of iron(II) sulfate as a catalyst and hydrogen peroxide as an oxidant facilitates the formation of the desired product with high selectivity, minimizing the formation of isomers.[\[10\]](#)
- **Step-by-Step Methodology:**
 - **Reaction Setup:** In a suitable reaction vessel equipped with a stirrer and cooling bath, combine 2,5-dimethylpyrazine (1.08g, 10mmol) and FeSO₄·7H₂O (1.13g, 4mmol).
 - **Solvent Addition:** Add 30 mL of deionized water and stir the mixture in an ice bath to maintain a low temperature.
 - **Acidification:** Slowly add concentrated sulfuric acid (0.1 mol, 6 mL) dropwise while carefully monitoring the temperature to keep it below 60 °C.
 - **Oxidant Addition:** After the acid addition, add hydrogen peroxide (22 mmol, 7.5 mL) dropwise, again ensuring the temperature does not exceed 60 °C.
 - **Aldehyde Addition & Reaction:** Add propionaldehyde (240 µL, 3 mmol) and slowly raise the temperature to 50-60 °C. Continue the reaction for 4 hours, with additional aliquots of propionaldehyde (240 µL) added at 1, 2, and 3 hours.
 - **Workup:** Cool the reaction mixture to room temperature and extract with 30 mL of ethyl acetate. Adjust the pH of the aqueous layer to 8 with a 20% NaOH solution, ensuring the temperature remains below 60 °C.
 - **Extraction & Purification:** Perform three additional extractions with ethyl acetate. Combine the organic phases, dry, and concentrate under reduced pressure to yield the crude product. Purify the resulting yellow oil via column chromatography (silica gel, ethyl acetate/petroleum ether mobile phase) to obtain pure **3-Ethyl-2,5-dimethylpyrazine**.[\[11\]](#)

Biosynthesis: The Maillard Reaction

In food systems, **3-Ethyl-2,5-dimethylpyrazine** is a natural product of the Maillard reaction.[5] [12] This non-enzymatic browning reaction occurs between the carbonyl group of reducing sugars and the amino group of amino acids, peptides, or proteins upon heating.[13] The formation of alkylpyrazines, including the title compound, is a complex process involving Strecker degradation of amino acids and subsequent condensation and cyclization reactions. [14] The specific amino acids and sugars present in the food matrix, along with factors like temperature, pH, and water activity, influence the final profile of pyrazines formed.[15][16]

Caption: Simplified workflow of pyrazine formation via the Maillard reaction.

Section 3: Analytical Characterization

The identification and quantification of **3-Ethyl-2,5-dimethylpyrazine**, particularly in complex food matrices, rely on advanced analytical techniques. Gas Chromatography-Mass Spectrometry (GC-MS) is the most widely employed method for this purpose due to its high sensitivity and selectivity.[17][18]

Protocol: GC-MS Analysis of **3-Ethyl-2,5-dimethylpyrazine**

- Rationale: This protocol is designed to separate volatile and semi-volatile compounds from a sample matrix and identify them based on their mass spectra and retention times. The use of a capillary column with a specific stationary phase allows for the separation of isomeric pyrazines, while the mass spectrometer provides structural information for unambiguous identification.[19] The use of deuterated internal standards is recommended for accurate quantification.[18][20]
- Step-by-Step Methodology:[14][18]
 - Sample Preparation: For solid samples, utilize headspace solid-phase microextraction (HS-SPME) for the extraction of volatile compounds. Weigh 3-5 g of the homogenized sample into a headspace vial. For liquid samples, direct injection or liquid-liquid extraction may be appropriate.
 - Internal Standard: Spike the sample with a known concentration of a deuterated internal standard, such as **3-Ethyl-2,5-dimethylpyrazine-d5**, to correct for matrix effects and

variations in instrument response.

- GC Separation:
 - Injector: Splitless mode at 250-270 °C.
 - Carrier Gas: Helium at a constant flow of 1.0-1.2 mL/min.
 - Column: DB-WAX or HP-5ms capillary column (30 m x 0.25 mm, 0.25 µm film thickness).
 - Oven Program: Initial temperature of 40 °C for 2 minutes, ramp up to 240 °C at a rate of 4 °C/min, and hold for 5 minutes.
- MS Detection:
 - Ion Source Temperature: 230 °C.
 - Quadrupole Temperature: 150 °C.
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Scan Range: m/z 40-300.
- Data Analysis: Identify **3-Ethyl-2,5-dimethylpyrazine** by comparing its mass spectrum and retention index to those of an authentic standard and reference libraries (e.g., NIST).
[14] Quantify the compound by comparing the peak area of the analyte to that of the internal standard.

Section 4: Applications and Significance

The primary application of **3-Ethyl-2,5-dimethylpyrazine** is as a flavor and fragrance ingredient.[4] Its potent aroma makes it a valuable component in the formulation of savory flavors, particularly for snack foods, soups, and sauces, where it imparts a roasted and nutty character. In the fragrance industry, it is used to add warmth and complexity to various perfume compositions.

Beyond its direct use as an additive, its presence in food is often considered an indicator of the extent of the Maillard reaction and can be a marker for the quality and flavor profile of products like coffee and cocoa.[4]

Section 5: Safety and Handling

3-Ethyl-2,5-dimethylpyrazine is classified as harmful if swallowed.[6] Standard laboratory safety precautions should be observed when handling this compound, including the use of protective gloves, safety glasses, and working in a well-ventilated area.[2][21] It should be stored in a cool, dry, and dark place, away from strong oxidizing agents.[2][21] For transportation, it is classified as a combustible liquid.[21]

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